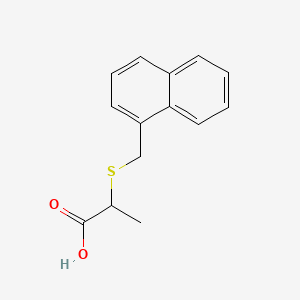
2,4,5-T trimethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is a compound derived from 2,4,5-Trichlorophenoxyacetic acid, a synthetic herbicide. This compound is known for its use in agriculture and forestry to control broadleaf weeds. The trimethylamine salt form enhances its solubility and ease of application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with trimethylamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete conversion to the salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions and using high-quality raw materials. The final product is then purified and formulated for agricultural use.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of chlorinated phenolic compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Widely used in agriculture for weed control and in forestry for managing undergrowth.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell division and elongation.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications but different chemical properties.
Dicamba: A herbicide with a different mode of action but used for similar purposes.
Triclopyr: Another herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness: 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is unique due to its specific chemical structure, which provides distinct solubility and reactivity properties. Its effectiveness in controlling a wide range of broadleaf weeds makes it a valuable tool in agriculture and forestry.
Propriétés
Numéro CAS |
6369-96-6 |
|---|---|
Formule moléculaire |
C11H14Cl3NO3 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |
Clé InChI |
NIUIAPURUKNXIY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



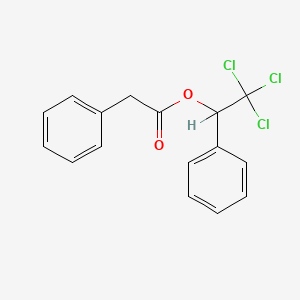
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
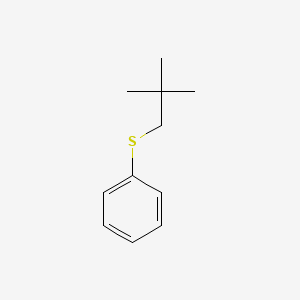



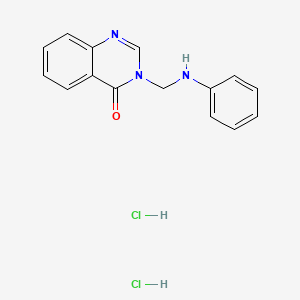
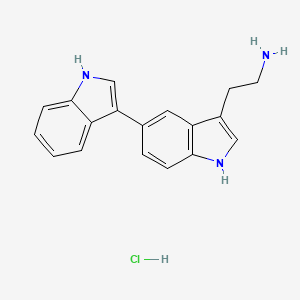

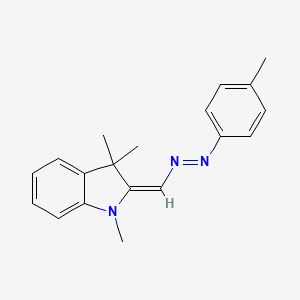
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
